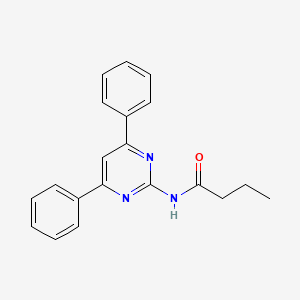

N-(4,6-diphenylpyrimidin-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,6-diphenylpyrimidin-2-yl)butanamide” is a chemical compound with the molecular formula C22H23N3O and a molecular weight of 345.44 . It is a substance class chemical .

Molecular Structure Analysis

The molecular structure of “N-(4,6-diphenylpyrimidin-2-yl)butanamide” is characterized by its molecular formula C22H23N3O . It has no defined stereocenters and no additional stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4,6-diphenylpyrimidin-2-yl)butanamide” are not fully described in the available literature. Its molecular weight is 345.44 .Aplicaciones Científicas De Investigación

Vibrational Spectra and Molecular Docking Study

The study by Mary et al. (2015) on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a compound similar to N-(4,6-diphenylpyrimidin-2-yl)butanamide, focused on its vibrational spectra analysis using Fourier-Transform Infrared and Raman spectra. The research highlights the compound's molecular geometry, electrostatic potential regions for electrophilic and nucleophilic attack, and its stability due to hyper-conjugative interaction and charge delocalization. The study also explored its potential pharmacological activities, predicting antidyskinetic activity and suggesting inhibitory activity against adenosine A2A receptors, indicating its potential as an antidyskinetic agent (Mary et al., 2015).

Anti-inflammatory Potential

Research by Kuvaeva et al. (2022) synthesized a water-soluble form of a new hydroxypyrimidine derivative from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, revealing its potential for anti-inflammatory applications. The synthesized compound demonstrated low toxicity and pronounced anti-inflammatory activity, with implications for developing a topical hydrophilic dosage form, such as a gel, for pharmaceutical applications (Kuvaeva et al., 2022).

Anticonvulsant Activity

Kamiński et al. (2015) and Kamiński et al. (2016) focused on the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing potential anticonvulsant activities. These studies highlighted the compounds' broad spectra of activity in preclinical seizure models, suggesting their potential as new anticonvulsant agents (Kamiński et al., 2015) (Kamiński et al., 2016).

Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) explored the use of mesoporous nitrogen-doped carbon derived from an ionic liquid, which is a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This research has implications for developing safe, sustainable, and cost-effective methods for hydrogen peroxide production, showcasing the versatility of related chemical structures in catalytic applications (Fellinger et al., 2012).

Direcciones Futuras

The future directions for “N-(4,6-diphenylpyrimidin-2-yl)butanamide” could involve further characterization of its mechanism of action, especially in relation to its potential anticancer properties . Additionally, more research is needed to fully understand its synthesis, chemical reactions, physical and chemical properties, and safety and hazards.

Propiedades

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXLAZUQYPCBKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464548 |

Source

|

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

CAS RN |

820961-65-7 |

Source

|

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)

![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)

![1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)

![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)

![N-(2-aminoethyl)-4-chloro-N-[2-[[[(E)-3-(4-fluorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide](/img/structure/B1245045.png)

![9-[2-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1245047.png)